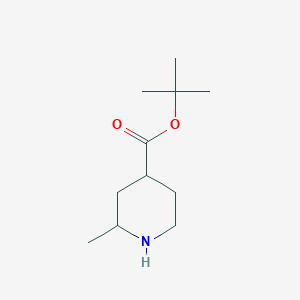

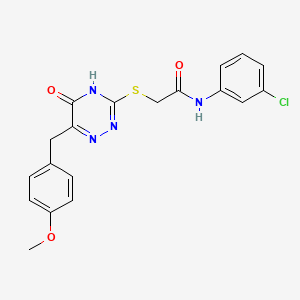

1-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-propylquinazoline-2,4(1H,3H)-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The bromophenyl group would add significant weight and could potentially influence the compound’s reactivity. The oxadiazole ring and quinazoline dione structure could also contribute to the compound’s reactivity and potentially its biological activity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromophenyl group could increase the compound’s molecular weight and potentially its boiling point and melting point. The oxadiazole ring and quinazoline dione structure could also influence properties such as solubility and stability .科学的研究の応用

Antibacterial and Antifungal Properties

A study by Sirgamalla & Boda (2019) synthesized derivatives similar to 1-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-propylquinazoline-2,4(1H,3H)-dione and evaluated them for antibacterial and antifungal activities. These derivatives demonstrated potent activity against bacterial strains like Staphylococcus aureus and Escherichia coli, and fungal strains such as Aspergillus niger and Candida albicans.

Synthesis of Bioactive Derivatives

The synthesis of bioactive derivatives containing elements of this compound has been reported by Maftei et al. (2013). These derivatives have been studied for their antitumor activity, indicating the potential of the core structure in developing anticancer agents.

Antimicrobial and Antioxidant Activities

Research by Demirbaş et al. (2010) involved the synthesis of compounds related to this compound, demonstrating significant antimicrobial activities. Some of these compounds also exhibited notable antioxidant properties.

Applications in Fluoride Ion Detection

Zhang et al. (2020) developed 1,8-naphthalimide derivatives, similar in structure to the compound , as reversible colorimetric and fluorescent chemosensors for fluoride ion detection. This application highlights the compound's potential in developing sensitive and selective sensors.

Synthesis Methods and Characterization

The synthesis and characterization of similar compounds have been a focus of research, as seen in studies like Hussein et al. (2016). These studies provide insights into the methodologies for creating and analyzing such compounds, which is crucial for further pharmaceutical and chemical research.

作用機序

Safety and Hazards

将来の方向性

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of the oxadiazole ring, followed by the synthesis of the quinazoline ring, and finally the coupling of the two rings with the appropriate substituents.", "Starting Materials": [ "3-bromobenzaldehyde", "hydrazine hydrate", "propylamine", "ethyl acetoacetate", "2-nitrobenzaldehyde", "sodium methoxide", "acetic anhydride", "4-chlorobutyryl chloride", "sodium bicarbonate", "sodium hydroxide", "acetic acid", "sodium chloride", "water", "ethanol" ], "Reaction": [ "Synthesis of 3-(3-bromophenyl)-1,2,4-oxadiazole-5-carboxaldehyde by reacting 3-bromobenzaldehyde with hydrazine hydrate in ethanol", "Synthesis of 3-(3-bromophenyl)-1,2,4-oxadiazole-5-carboxylic acid by refluxing the oxadiazole aldehyde with sodium hydroxide in water", "Synthesis of 3-(3-bromophenyl)-1,2,4-oxadiazole-5-carboxylic acid methyl ester by reacting the oxadiazole carboxylic acid with methanol and sulfuric acid", "Synthesis of 3-(3-bromophenyl)-1,2,4-oxadiazole-5-carboxylic acid methyl ester hydrazide by reacting the oxadiazole methyl ester with hydrazine hydrate in ethanol", "Synthesis of 1-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl-2-nitrobenzene by reacting the oxadiazole hydrazide with 2-nitrobenzaldehyde in acetic acid", "Synthesis of 1-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl-2-aminobenzene by reducing the nitro group with sodium dithionite in water", "Synthesis of 1-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl-3-propylquinazoline-2,4(1H,3H)-dione by reacting the aminobenzene with ethyl acetoacetate and 4-chlorobutyryl chloride in the presence of sodium methoxide and acetic anhydride" ] } | |

CAS番号 |

2309625-93-0 |

分子式 |

C20H17BrN4O3 |

分子量 |

441.285 |

IUPAC名 |

1-[[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-propylquinazoline-2,4-dione |

InChI |

InChI=1S/C20H17BrN4O3/c1-2-10-24-19(26)15-8-3-4-9-16(15)25(20(24)27)12-17-22-18(23-28-17)13-6-5-7-14(21)11-13/h3-9,11H,2,10,12H2,1H3 |

InChIキー |

CWIKTXTXHGKWNZ-UHFFFAOYSA-N |

SMILES |

CCCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC(=CC=C4)Br |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-((1-(2,3-Dihydrobenzo[b][1,4]dioxine-5-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2411006.png)

![N-Methyl-N-[2-(3-methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2411011.png)

![2-[4-(methoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2411013.png)

![1-[(1R)-1-chloroethyl]-3-nitrobenzene](/img/structure/B2411014.png)

![Methyl 3-[(2-chloro-5-methylphenoxy)methyl]benzoate](/img/structure/B2411015.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2411018.png)

![N-(5-(7-methoxybenzofuran-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2411021.png)

![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-methoxynicotinamide](/img/structure/B2411023.png)

![N-1,3-benzodioxol-5-yl-2-[(2,5-diphenyl-1H-imidazol-4-yl)thio]acetamide](/img/structure/B2411026.png)